4-tert-butyl-N-{[2-(dimethylamino)pyridin-4-yl]methyl}-2-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a compound typically includes its IUPAC name, other names or synonyms, its molecular formula, and its structure.
Synthesis Analysis
This involves a detailed study of the methods used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions used in the synthesis process.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes studying the reactivity of the compound and the products formed in the reactions.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound such as its melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications
Synthesis and Characterization of Polymeric Materials
Research has demonstrated the synthesis and characterization of aromatic polyamides and polyimides incorporating ether and tert-butyl substituents, derived from bis(ether-carboxylic acid) or dietheramine. These polymers exhibit high thermal stability, solubility in organic solvents, and potential for film formation, highlighting their applicability in high-performance materials (Yang et al., 1999). Similarly, ortho-linked polyamides based on bis(ether-carboxylic acid) or a bis(ether amine) derived from 4-tert-butylcatechol have been synthesized, showing excellent thermal properties and solubility in polar solvents (Hsiao et al., 2000).
Organic Synthesis and Catalysis
The control of the site of lithiation of 3-(aminomethyl)pyridine derivatives has been investigated, with tert-butyl and N,N-dimethyl groups influencing regioselectivity. This research provides insights into the synthesis of substituted pyridine derivatives, contributing to methodologies in organic synthesis (Smith et al., 2013). Moreover, the development of catalytically active poly(methacryloyl-4-(dialkylamino)pyridine) derivatives for acylation chemistry demonstrates the compound's utility in catalysis, emphasizing self-activation by neighboring group effects (Mennenga et al., 2015).
Chemical Reactions and Mechanisms
Investigations into the condensation of carboxylic acids with non-nucleophilic N-heterocycles and anilides reveal the compound's role in facilitating acylation reactions, expanding its applicability in organic synthesis (Umehara et al., 2016). Additionally, the study of reactions of magnesiated bases on substituted pyridines provides insights into deprotonation and 1,4-addition mechanisms, furthering the understanding of chemical reactivity and synthesis pathways (Bonnet et al., 2001).
Safety And Hazards
This involves studying the safety and hazards associated with the compound. It includes understanding its toxicity, flammability, environmental impact, and precautions to be taken while handling it.
Future Directions
This involves discussing the potential applications of the compound and areas of future research.
Please note that the availability of this information depends on the extent of research done on the compound. For a less-studied compound, some of this information might not be available. It’s always a good idea to consult a chemical database or a chemistry professional for more specific information.
properties
IUPAC Name |
4-tert-butyl-N-[[2-(dimethylamino)pyridin-4-yl]methyl]-2-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O2/c1-17(2,3)12-10-20-16(23)14(12)15(22)19-9-11-6-7-18-13(8-11)21(4)5/h6-8,12,14H,9-10H2,1-5H3,(H,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWBOMAKOIMBVTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CNC(=O)C1C(=O)NCC2=CC(=NC=C2)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-{[2-(dimethylamino)pyridin-4-yl]methyl}-2-oxopyrrolidine-3-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.